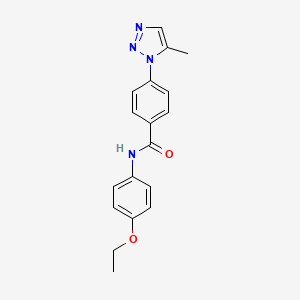

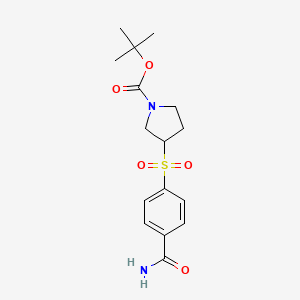

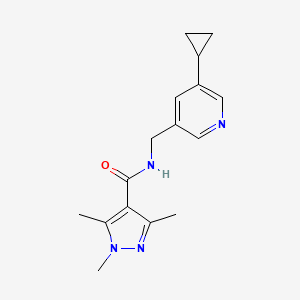

![molecular formula C39H27NO3 B3000202 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde)) CAS No. 872689-79-7](/img/structure/B3000202.png)

4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde))

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carbaldehyde))” is a direct precursor for the tripodal salicylaldehyde with a triphenylamine core . It has attracted much scientific interest as scaffolds for the construction of multinuclear complexes, as well as metal and covalent organic frameworks .

Synthesis Analysis

The preparation of “4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carbaldehyde))” has been reported . The structure of the product was confirmed by molecular spectroscopy . The approach may be broadened over a variety of multipodal salicylaldehydes .Molecular Structure Analysis

The structure of “4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carbaldehyde))” was confirmed by molecular spectroscopy . The X-ray analysis revealed that the interlocking of the 1-D double-zigzag chains of 1–4 into the macrocycles of the adjacent chains generates a novel 2-D (1-D → 2-D) polyrotaxane framework .Chemical Reactions Analysis

The preparation of “4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carbaldehyde))” involves a series of chemical reactions . The structure of the product was confirmed by molecular spectroscopy .Scientific Research Applications

- H6NBPD serves as a ligand in metal-organic framework MFM-115a, which displays an exceptionally high deliverable CH4 capacity (208 v/v) between 5 and 80 bar at room temperature. This makes it one of the best-performing MOFs for methane storage .

- The MOF undergoes an in situ solid-phase transformation upon heating, resulting in a nonpolar pore surface. Practical breakthrough experiments demonstrate its ability to produce polymer-grade C2H4 from C2H6/C2H4 mixtures with high productivity .

- HOF-NBPD (DMA), derived from H6NBPD , shows promise in separating ethane (C2H6) from ethylene (C2H4). Its productivity (29.2 L/kg) significantly surpasses that of HOF-NBPD (DMA) (5.4 L/kg) at 298 K .

- The compound contributes to the formation of novel 2-D (1-D → 2-D) polyrotaxane frameworks by interlocking 1-D double-zigzag chains into macrocycles .

- Researchers explore the use of H6NBPD -based polycarboxylate ligands in functional metal-organic frameworks .

Metal-Organic Frameworks (MOFs) for CH4 Storage

Ethane/Ethylene Separation

Polyrotaxane Frameworks

Functional Metal-Organic Frameworks

Tuning Pore Polarization

Mechanism of Action

Target of Action

The primary target of 4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carbaldehyde)) is Metal-Organic Frameworks (MOFs) . This compound acts as a trigonal bridging ligand linker for MOFs, particularly in applications of methane (CH4) storage and separation of ethane (C2H6) and ethylene (C2H4) .

Mode of Action

The compound has a triphenylamine core centre with benzene-3,5-dicarboxylic acid anchoring groups attached to the 4-positions of the phenyl rings . It interacts with its targets by forming a metal-organic framework (MFM-115a) with copper node centres . This interaction results in changes to the structure and properties of the MOFs.

Biochemical Pathways

The compound affects the methane storage and ethane/ethylene separation pathways . The formation of the metal-organic framework MFM-115a enhances the deliverable methane capacity and boosts the separation performance of ethane and ethylene .

Pharmacokinetics

The compound’s structure and interaction with copper node centres in MOFs likely influence its distribution and metabolism within these frameworks .

Result of Action

The compound’s action results in an exceptionally high deliverable methane capacity of 208 v/v between 5 and 80 bar at room temperature, making it among the best performing MOFs for methane storage . Additionally, it can produce polymer-grade ethylene from an ethane/ethylene mixture with a high productivity .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pressure . For instance, upon heating, an in situ solid phase transformation can be observed from a hydrogen-bonded organic framework to a neutral one . This transformation makes the pore surface of the framework nonpolar, which could influence the compound’s efficacy and stability .

Safety and Hazards

While specific safety and hazards information for “4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carbaldehyde))” is not available, general safety measures for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

properties

IUPAC Name |

4-[4-[4-(4-formylphenyl)-N-[4-(4-formylphenyl)phenyl]anilino]phenyl]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H27NO3/c41-25-28-1-7-31(8-2-28)34-13-19-37(20-14-34)40(38-21-15-35(16-22-38)32-9-3-29(26-42)4-10-32)39-23-17-36(18-24-39)33-11-5-30(27-43)6-12-33/h1-27H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWJZPXZOWJEFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C6=CC=C(C=C6)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde)) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

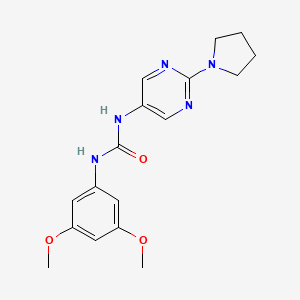

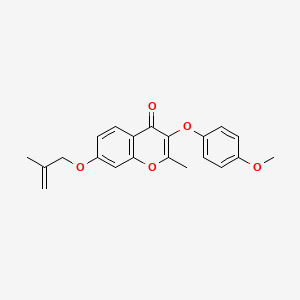

![Ethyl 2-[ethoxycarbonylimino]-3,3,3-trifluoro-propionate](/img/structure/B3000123.png)

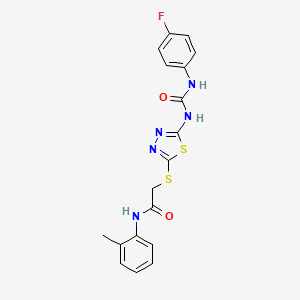

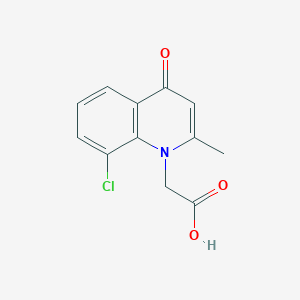

![Methyl 3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B3000127.png)

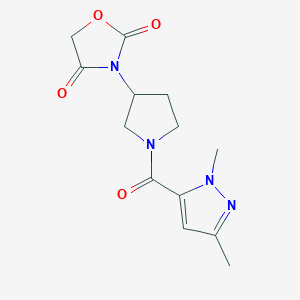

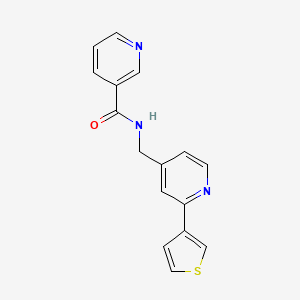

![(E)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-methylsulfonylprop-2-enamide](/img/structure/B3000132.png)

![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B3000136.png)